4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile
CAS No.: 664362-82-7
Cat. No.: VC16788877
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664362-82-7 |
|---|---|
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | 4-[4-(hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile |
| Standard InChI | InChI=1S/C17H18N2O/c18-11-14-5-6-17(16-4-2-1-3-15(14)16)19-9-7-13(12-20)8-10-19/h1-6,13,20H,7-10,12H2 |
| Standard InChI Key | WPJPKLMOLIBMCL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CO)C2=CC=C(C3=CC=CC=C32)C#N |
Introduction
4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is a chemical compound that has garnered attention in various fields of research, particularly in pharmaceuticals and organic chemistry. This article aims to provide a comprehensive overview of the compound, including its chemical properties, potential applications, and safety considerations.
Synthesis and Preparation
The synthesis of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile typically involves the reaction of a naphthalene derivative with a piperidine compound. The exact synthesis route may vary depending on the starting materials and desired yield. Common methods include nucleophilic substitution reactions or cross-coupling reactions.
Pharmaceutical Applications
Compounds with similar structures to 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile are often explored for their potential biological activities, such as enzyme inhibition or receptor modulation. The presence of a nitrile group and a hydroxymethyl substituent can contribute to interactions with biological targets.
Hazard Classification
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
-
Handling this compound requires appropriate protective equipment and adherence to safety protocols to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume